molecular formula C28H33NO7 B1251419 Pervilleine F

Pervilleine F

Cat. No.: B1251419
M. Wt: 495.6 g/mol
InChI Key: FKUUUFHXKIFGSF-IHSIFAHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pervilleine F is a natural product found in Erythroxylum pervillei with data available.

Scientific Research Applications

Multidrug Resistance Reversal : Pervilleine F, a tropane alkaloid aromatic ester isolated from Erythroxylum pervillei, has demonstrated significant potential in reversing multidrug resistance (MDR) in cancer therapy. It was found to restore the sensitivity of cultured multidrug-resistant KB-V1 cells to various anticancer agents, including vinblastine, actinomycin D, and paclitaxel, among others. The compound facilitated dose-dependent G2/M phase arrest when combined with vinblastine, indicating a restoration of drug sensitivity. Additionally, in vivo studies using NCr nu/nu mice implanted with KB-V1 cells showed that the combination of this compound and vinblastine significantly inhibited cell growth, suggesting its potential clinical utility as an inhibitor of P-glycoprotein, a key player in MDR (Mi et al., 2003).

Cholinergic and Adrenergic Activities : Research on pervilleine A, a structurally similar compound to this compound, has shown weak nonspecific anticholinergic and vascular antiadrenergic activities without significantly affecting cholinergic and adrenergic receptor-mediated activities. This suggests that such compounds, including potentially this compound, may have advantageous profiles for further development as adjuvants in cancer chemotherapy, given their lack of significant side effects on these systems (Chin et al., 2007).

Tropane Alkaloid Characterization : this compound was characterized among other minor constituents isolated from Erythroxylum pervillei during a large-scale re-collection of the plant's stem bark in Madagascar. This study's focus on the isolation and structural determination of this compound and related compounds underscores the ongoing interest in fully understanding the chemical makeup and potential applications of substances derived from Erythroxylum pervillei (Chin et al., 2006).

Properties

Molecular Formula

C28H33NO7

Molecular Weight

495.6 g/mol

IUPAC Name

[(1S,3S,5R,6S)-8-methyl-3-(2-phenylacetyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C28H33NO7/c1-29-20-15-21(35-27(31)14-18-8-6-5-7-9-18)17-22(29)23(16-20)36-26(30)11-10-19-12-24(32-2)28(34-4)25(13-19)33-3/h5-13,20-23H,14-17H2,1-4H3/b11-10+/t20-,21-,22+,23-/m0/s1

InChI Key

FKUUUFHXKIFGSF-IHSIFAHQSA-N

Isomeric SMILES

CN1[C@H]2C[C@@H](C[C@@H]1[C@H](C2)OC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)OC(=O)CC4=CC=CC=C4

Canonical SMILES

CN1C2CC(CC1C(C2)OC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC(=O)CC4=CC=CC=C4

Synonyms

Pervilleine F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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